4-Amino-2-methylpyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-methylpyrimidine-5-carbonitrile: is an organic compound with the molecular formula C6H6N4. It is a pyrimidine derivative characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a nitrile group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-2-methylpyrimidine-5-carbonitrile involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate. This intermediate then undergoes condensation with acetamidine to yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-2-methylpyrimidine-5-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific pH conditions.
Major Products:
Oxidation: Products may include oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Amino-2-methylpyrimidine-5-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its structural features make it a candidate for exploring interactions with biological macromolecules .
Medicine: Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 4-amino-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
4-Amino-2-methylpyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Methyl-4,5-diaminopyrimidine: Contains an additional amino group, which may alter its reactivity and biological activity.
4-Amino-5-hydroxymethyl-2-methylpyrimidine:
Uniqueness: 4-Amino-2-methylpyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-methylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPNIILOUYAGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220093 | |
Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-29-3 | |
Record name | 4-Amino-2-methyl-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 698-29-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=459 | |
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Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylpyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6ED3UPV9 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of 4-Amino-2-methylpyrimidine-5-carbonitrile?
A1: this compound serves as a crucial intermediate in the production of Vitamin B1 (Thiamine) []. It is not directly used in industrial applications outside of this context. The research paper focuses on developing efficient and scalable synthetic routes for this compound to facilitate the large-scale production of Vitamin B1, which is essential for human health and widely used in the food and pharmaceutical industries.
Q2: Can you describe the two synthetic methods for this compound discussed in the paper?
A2: The paper outlines two distinct synthetic approaches for this compound []:
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